N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-6-11(23-7(2)14-6)12-16-17-13(22-12)15-8(19)5-18-9(20)3-4-10(18)21/h3-5H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEWWQQYDLEZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of γ-amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Amide Bond Formation
The central acetamide linker is synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt or HATU). For example:
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3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (or analogous precursors) reacts with amino-oxadiazole intermediates under catalytic conditions (DIPEA/DMF) to form the acetamide bond .
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Yields typically range from 50–79% , depending on steric and electronic effects of substituents .
Functionalization of the Pyrrolidine Ring
The 2,5-dioxopyrrolidine group is introduced via:
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Deprotection : tert-Butoxycarbonyl (Boc)-protected pyrrolidine precursors are treated with HCl in 1,4-dioxane to generate the free amine, followed by coupling with activated esters .
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Post-Functionalization : The dioxopyrrolidine moiety participates in click chemistry (e.g., IEDDA reactions with tetrazine dyes) for probe synthesis .
Reactivity with Biological Targets
The compound exhibits ATP-competitive inhibition of HSET (KIFC1), a mitotic kinesin, through:
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Hydrogen Bonding : The oxadiazole and thiazole rings interact with ARG60 and GLN28 residues in the ATP-binding pocket .
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Hydrophobic Interactions : The 2,4-dimethylthiazole group enhances binding affinity (IC₅₀ = 27 nM ) .
Stability and Degradation Pathways
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Hydrolysis : The oxadiazole ring undergoes slow hydrolysis under acidic conditions (pH < 3), forming hydrazide intermediates.
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Oxidative Stability : The thiazole ring resists oxidation up to 100°C, as confirmed by TGA/DSC.
Synthetic Optimization
Scientific Research Applications
Structural Overview
The compound features:
- Thiazole ring : Contributes to biological activity.
- Oxadiazole ring : Known for antimicrobial properties.
- Pyrrolidine ring : Enhances solubility and membrane permeability.
Molecular Formula : C20H23N5O4S
Molecular Weight : Approximately 423.49 g/mol
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole scaffold exhibit significant antimicrobial properties:
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Mechanism of Action :
- The compound interacts with specific enzymes and proteins, disrupting cellular processes.
- It has been shown to inhibit mycolic acid synthesis in Mycobacterium species by targeting the enoyl reductase enzyme (InhA) .
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Case Studies :
- Dhumal et al. (2016) reported that compounds containing the oxadiazole ring effectively inhibited Mycobacterium bovis BCG with a binding affinity that disrupts key metabolic pathways.
- Desai et al. (2016) found specific derivatives to have minimal inhibitory concentrations (MICs) against drug-resistant strains of M. tuberculosis as low as 4–8 µM.
Summary of Antimicrobial Activity
| Compound | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| 8a | Mycobacterium bovis | 0.47 - 1.4 | Dhumal et al. (2016) |
| 21c | M. tuberculosis | 4 - 8 | Desai et al. (2016) |
Anticancer Activity
The anticancer potential of this compound has also been extensively studied:
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Mechanism of Action :
- Inhibits key enzymes involved in DNA synthesis such as thymidylate synthase (TS), which is critical for cancer cell proliferation.
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Case Studies :
- Ahsan et al. demonstrated that derivatives showed cytotoxic effects against liver carcinoma cell lines (HUH7), with one derivative exhibiting an IC50 value of 10.1 µM, outperforming standard chemotherapy agents like 5-fluorouracil.
- The inhibition of TS was noted with IC50 values ranging from 0.47 to 1.4 µM .
Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5d | HUH7 | 10.1 | Ahsan et al. |
| Various | TS Inhibition | 0.47 - 1.4 | Ahsan et al. |
Similar Compounds
The compound shares structural similarities with other biologically active molecules:
| Compound Type | Example Compounds | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Sulfathiazole, Ritonavir | Antimicrobial and antiviral |
| Oxadiazole Derivatives | Furazolidone, Nitrofurazone | Antimicrobial agents |
| Pyrrolidine Derivatives | Proline | Various biological activities |
Uniqueness
N-[5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is distinguished by its unique combination of three different heterocyclic rings, imparting a distinct set of chemical and biological properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone share the oxadiazole ring and are used as antimicrobial agents.
Pyrrolidine Derivatives: Compounds like proline and pyrrolidine dithiocarbamate share the pyrrolidine ring and have various biological activities.
Uniqueness
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties
Biological Activity
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and an oxadiazole moiety. Its molecular formula is and it has a molecular weight of approximately 423.49 g/mol. The presence of these heterocycles contributes to its biological activity by influencing solubility and membrane permeability.
Antimicrobial Activity
Research has demonstrated that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2016) found that compounds containing the 1,3,4-oxadiazole ring effectively inhibited Mycobacterium bovis BCG both in active and dormant states. The binding affinity studies indicated that these compounds could disrupt mycolic acid synthesis via inhibition of the enoyl reductase enzyme (InhA) .
- Desai et al. (2016) reported that specific derivatives showed promising antitubercular effects with minimal inhibitory concentrations (MICs) as low as 4–8 µM against drug-resistant strains of M. tuberculosis .
Summary of Antimicrobial Activity
| Compound | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| 8a | Mycobacterium bovis | 0.47 - 1.4 | Dhumal et al. (2016) |
| 21c | M. tuberculosis | 4 - 8 | Desai et al. (2016) |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively:
- A study highlighted that compounds similar to N-[5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl] exhibited cytotoxic effects against various cancer cell lines including liver carcinoma (HUH7). One derivative showed an IC50 value of 10.1 µM, outperforming the standard chemotherapy agent 5-fluorouracil .
- Ahsan et al. demonstrated that the oxadiazole derivatives could inhibit key enzymes involved in DNA synthesis such as thymidylate synthase (TS), with IC50 values ranging from 0.47 to 1.4 µM .
Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5d | HUH7 | 10.1 | Ahsan et al. |
| Various | TS Inhibition | 0.47 - 1.4 | Ahsan et al. |
The biological activity of N-[5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for vital enzymes like thymidylate synthase and enoyl reductase, crucial for nucleic acid synthesis and fatty acid metabolism respectively.
- Membrane Permeability : The lipophilic nature due to the thiazole and oxadiazole rings enhances its ability to penetrate cell membranes effectively.
Case Studies
Several studies have investigated the biological activities of compounds related to N-[5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide:
- In Vitro Studies : Compounds were tested against various bacterial strains and cancer cell lines showing promising results in inhibiting growth and inducing cytotoxicity .
- In Vivo Models : Preliminary animal studies indicated a reduction in tumor size when treated with oxadiazole derivatives compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
